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Compound of Interest

Compound Name: L 365031

Cat. No.: B1673719 Get Quote

Technical Support Center: L-365,260
Experiments
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with L-

365,260. The information is presented in a question-and-answer format to directly address

common challenges encountered during experimentation, with a focus on minimizing variability.

I. General Compound Handling & Preparation
This section addresses common issues related to the physical and chemical properties of L-

365,260.

FAQs:

Q1: What is L-365,260 and what is its primary mechanism of action?

A1: L-365,260 is a potent and selective non-peptide antagonist of the cholecystokinin receptor

2 (CCK2), also known as the gastrin receptor.[1] Its primary mechanism of action is to

competitively block the binding of the endogenous ligands, cholecystokinin (CCK) and gastrin,

to the CCK2 receptor, thereby inhibiting its downstream signaling pathways.[2][3]

Q2: How should I store L-365,260?
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A2: For long-term storage, it is recommended to store L-365,260 as a solid at -20°C in a

desiccated environment.[4]

Q3: I am having trouble dissolving L-365,260. What can I do?

A3: L-365,260 is soluble in organic solvents such as DMSO and ethanol.[4] For aqueous

solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then

dilute it with the aqueous buffer. Be aware of the final DMSO concentration in your assay, as

high concentrations can be toxic to cells. It is recommended to keep the final DMSO

concentration below 0.5% and to include a vehicle control in your experiments.[5]

II. Experimental Design & Execution
This section provides guidance on designing experiments and addressing variability arising

from experimental parameters.

FAQs:

Q4: I am observing significant variability in my results between experiments. What are the

potential sources of this variability?

A4: Variability in L-365,260 experiments can stem from several factors:

Species-specific differences: L-365,260 exhibits different affinities for CCK2 receptors in

different species. For example, it has a lower affinity for gastrin and brain CCK-B receptors in

dog tissues compared to guinea pigs, rats, mice, and humans.[1][2]

Receptor subtypes: The variable expression of different CCK2 receptor subtypes across

tissues and cell lines can lead to inconsistent results.[6]

Experimental conditions: Factors such as animal acclimation to the experimental

environment can influence the effects of L-365,260.[7] Inconsistent cell passage numbers

can also lead to variable receptor expression levels.[5]

Reagent stability: Improper storage or repeated freeze-thaw cycles of L-365,260 stock

solutions can lead to degradation of the compound.

Q5: What are the recommended concentrations of L-365,260 to use in my experiments?
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A5: The optimal concentration of L-365,260 will depend on the specific experimental system.

However, based on its binding affinities, a starting point for in vitro experiments would be in the

low nanomolar range. It is crucial to perform a dose-response curve to determine the optimal

concentration for your specific assay.

Quantitative Data Summary

Parameter Species/Tissue Value Reference

Ki
Guinea Pig Gastrin

Receptor
1.9 nM [1][2]

Ki
Guinea Pig Brain

CCK-B Receptor
2.0 nM [1][2]

IC50 CCK2 Receptor 2 nM

IC50 CCK1 Receptor 280 nM

Kd
Guinea Pig Brain

Membranes
2.3 nM [8]

IC50
Dog Gastrin and Brain

CCK-B Receptors
20-40 nM [2]

ED50 (Oral,

antagonizing gastrin-

stimulated acid

secretion)

Mice 0.03 mg/kg [2]

ED50 (Oral,

antagonizing gastrin-

stimulated acid

secretion)

Rats 0.9 mg/kg [2]

ED50 (Oral,

antagonizing gastrin-

stimulated acid

secretion)

Guinea Pigs 5.1 mg/kg [2]

Q6: What are the appropriate positive and negative controls for my L-365,260 experiments?
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A6:

Positive Controls:

Agonist: Use a known CCK2 receptor agonist like pentagastrin or cholecystokinin

octapeptide (CCK-8) to stimulate the receptor.[9][10]

Reference Antagonist: A well-characterized CCK2 receptor antagonist can be used as a

positive control for inhibition.

Negative Controls:

Vehicle Control: The solvent used to dissolve L-365,260 (e.g., DMSO) should be tested

alone to ensure it does not affect the assay.[5]

Inactive Cell Line: Use a cell line that does not express the CCK2 receptor to test for off-

target effects.[5]

CCK1 Receptor Agonist/Antagonist: To confirm the selectivity of L-365,260 for the CCK2

receptor, you can test its effect on CCK1 receptor-mediated responses.

III. Troubleshooting Specific Assays
This section provides troubleshooting tips for common experimental assays involving L-

365,260.

FAQs:

Q7: I am not observing the expected inhibitory effect of L-365,260 in my gastric acid secretion

assay. What could be wrong?

A7:

Inappropriate Stimulus: L-365,260 specifically antagonizes gastrin/CCK-stimulated acid

secretion. It does not inhibit histamine- or carbachol-stimulated acid secretion.[2] Ensure you

are using a relevant stimulus.
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Species Differences: The potency of L-365,260 can vary between species.[2] You may need

to adjust the concentration accordingly.

Off-target Effects: At higher concentrations, L-365,260 may have off-target effects. One study

suggests it may inhibit the PKA pathway, which could lead to unexpected results in acid

secretion assays.[11]

Compound Degradation: Ensure your L-365,260 stock solution is fresh and has been stored

correctly.

Q8: My in vivo results with L-365,260 are inconsistent. How can I improve reproducibility?

A8:

Animal Acclimation: The physiological state of the animals can significantly impact the

results. For example, the effects of L-365,260 on morphine antinociception were only

observed in non-acclimated rats exposed to a novel environment.[7] Ensure a consistent and

adequate acclimation period for all animals.

Route of Administration and Bioavailability: L-365,260 is orally active, but its bioavailability

may differ from other routes of administration.[9][12] Be consistent with the route and vehicle

of administration.

Pharmacokinetics: The plasma concentration and half-life of L-365,260 can vary between

species.[13][14] Consider these pharmacokinetic parameters when designing your dosing

regimen.

IV. Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of L-365,260 for the CCK2 receptor.

Methodology:

Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express

the CCK2 receptor.
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Radioligand Binding: Incubate the membranes with a radiolabeled CCK2 receptor ligand

(e.g., [3H]L-365,260 or 125I-gastrin) in the presence of increasing concentrations of

unlabeled L-365,260.[8]

Incubation: Incubate at an appropriate temperature and for a sufficient time to reach

equilibrium.

Separation: Separate bound from free radioligand by rapid filtration.

Quantification: Measure the radioactivity of the filters to determine the amount of bound

radioligand.

Data Analysis: Analyze the data using non-linear regression to determine the Ki or IC50

value of L-365,260.

Protocol 2: In Vivo Gastric Acid Secretion Assay (Rat Model)

Objective: To evaluate the in vivo efficacy of L-365,260 in inhibiting gastrin-stimulated gastric

acid secretion.

Methodology:

Animal Preparation: Use conscious rats with a gastric fistula.[10]

Fasting: Fast the animals overnight with free access to water.

L-365,260 Administration: Administer L-365,260 or vehicle orally or intravenously.[2][12]

Gastric Juice Collection: Collect basal gastric juice for a defined period.

Stimulation: Infuse a CCK2 receptor agonist, such as pentagastrin, intravenously to stimulate

acid secretion.[9]

Sample Collection: Continue to collect gastric juice at regular intervals.

Analysis: Measure the volume and acidity of the collected gastric juice to determine the acid

output.
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Data Analysis: Compare the acid output in the L-365,260-treated group to the vehicle-treated

group to determine the inhibitory effect.
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Caption: CCK2 Receptor Signaling Pathway and Inhibition by L-365,260.
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Caption: Troubleshooting Workflow for L-365,260 Experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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